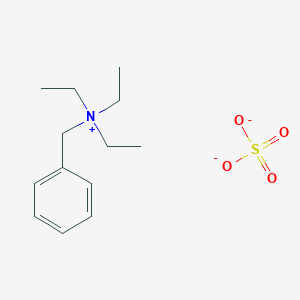

![molecular formula C41H64O10Si2 B027129 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III CAS No. 149107-84-6](/img/structure/B27129.png)

7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III

Overview

Description

7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III is a derivative of Baccatin III, a precursor in the synthesis of paclitaxel (Taxol), an anti-cancer compound. Research has been directed towards modifying Baccatin III to enhance its reactivity and utility in paclitaxel synthesis.

Synthesis Analysis

The synthesis of this compound involves the selective protection and activation of hydroxyl groups in Baccatin III. Techniques include the use of 2,2,2-trichloroethyl chloroformate in pyridine for acylation and the subsequent reaction with triethylsilyl groups to achieve selective protection (Li Wang et al., 2015). Deacylation strategies have also been explored, highlighting the role of hydrogenation and methoxide ions for selective deacylation (G. Samaranayake et al., 1993).

Molecular Structure Analysis

Structural analysis of this compound reveals strong intermolecular hydrogen bonds and noncovalent interactions which aid in crystallization and stability. The molecular conformation has been compared with related structures to understand the effects of modifications (Li Wang et al., 2015).

Chemical Reactions and Properties

Various chemical reactions have been utilized to modify Baccatin III, including acetylation, hydroxylation, and selective protection of hydroxyl groups. These modifications aim to enhance the molecule's reactivity for further transformation into paclitaxel or its analogs (R. Holton et al., 1998).

Physical Properties Analysis

The physical properties of Baccatin III derivatives, including solubility, crystallinity, and thermal stability, are crucial for their application in drug synthesis. The introduction of triethylsilyl groups affects these properties, facilitating the synthesis process (J K Harper et al., 2001).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards various reagents, stability under different conditions, and the influence of substituents on its chemical behavior, are essential for its use as an intermediate in the synthesis of complex molecules like paclitaxel (E. W. Damen et al., 1998).

Mechanism of Action

Target of Action

It is a derivative of baccatin iii, which is a precursor to the anti-cancer drug paclitaxel . Paclitaxel primarily targets microtubules in cells, stabilizing them and preventing their disassembly, which is crucial for cell division .

Mode of Action

Baccatin III derivatives generally exert their effects by binding to microtubules, stabilizing them, and preventing their normal dynamic reorganization, which is necessary for cell division .

Biochemical Pathways

As a derivative of baccatin iii, it is likely involved in the regulation of the cell cycle, particularly the mitotic spindle assembly, which is crucial for cell division .

Pharmacokinetics

It is known that the compound is a solid and has a predicted density of 124±01 g/cm3 . It is soluble in chloroform, ethyl acetate, and methanol . These properties may influence its bioavailability.

Result of Action

As a derivative of baccatin iii, it may share similar effects, such as disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis .

Action Environment

It is known that the compound is stable at room temperature and should be stored at -20°c . These factors could potentially influence its stability and efficacy.

Safety and Hazards

properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O10Si2/c1-12-52(13-2,14-3)50-30-23-31-40(25-47-31,49-27(8)42)34-36(48-37(45)28-21-19-18-20-22-28)41(46)24-29(43)26(7)32(38(41,9)10)33(35(44)39(30,34)11)51-53(15-4,16-5)17-6/h18-22,29-31,33-34,36,43,46H,12-17,23-25H2,1-11H3/t29-,30-,31+,33+,34-,36-,39+,40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAIYJPKYUNPKQ-RHJDUELYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O[Si](CC)(CC)CC)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O[Si](CC)(CC)CC)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O10Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471292 | |

| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,13-dihydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

773.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149107-84-6 | |

| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,13-dihydroxy-9-oxo-7,10-bis[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)